7-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-4,5,6-triethoxy-2-benzofuran-1(3H)-one
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Overview
Description
The compound 7-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-4,5,6-triethoxy-1,3-dihydro-2-benzofuran-1-one is a complex organic molecule that features a benzoxazole moiety linked to a benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-4,5,6-triethoxy-1,3-dihydro-2-benzofuran-1-one typically involves multiple steps:
Formation of the Benzoxazole Moiety: This can be achieved by reacting 2-aminophenol with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Sulfanyl Group: The benzoxazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the Benzofuran Core: The benzofuran core is synthesized through cyclization reactions involving o-hydroxyacetophenones or related compounds.
Final Coupling: The benzoxazole and benzofuran intermediates are coupled under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, such as nanocatalysts or metal catalysts, and eco-friendly solvents to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-4,5,6-triethoxy-1,3-dihydro-2-benzofuran-1-one: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoxazole moiety can be reduced under specific conditions.
Substitution: The chlorine atom on the benzoxazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzoxazole derivatives.
Substitution: Substituted benzoxazole derivatives.
Scientific Research Applications
7-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-4,5,6-triethoxy-1,3-dihydro-2-benzofuran-1-one: has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to the presence of benzoxazole and benzofuran moieties.
Materials Science: Possible applications in the development of new materials with unique electronic or optical properties.
Biological Research: Studying the compound’s interactions with biological targets to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 7-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-4,5,6-triethoxy-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets. The benzoxazole moiety may interact with enzymes or receptors, while the benzofuran core could influence the compound’s overall bioactivity. The exact pathways and targets would depend on the specific application and require further research .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole structures, such as 2-aminophenol derivatives.
Benzofuran Derivatives: Compounds with benzofuran cores, such as o-hydroxyacetophenone derivatives.
Uniqueness
7-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-4,5,6-triethoxy-1,3-dihydro-2-benzofuran-1-one: is unique due to the combination of benzoxazole and benzofuran moieties, which may confer distinct biological and chemical properties not found in simpler analogues .
Properties
Molecular Formula |
C22H22ClNO6S |
---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
7-[(5-chloro-1,3-benzoxazol-2-yl)sulfanylmethyl]-4,5,6-triethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C22H22ClNO6S/c1-4-26-18-13-10-29-21(25)17(13)14(19(27-5-2)20(18)28-6-3)11-31-22-24-15-9-12(23)7-8-16(15)30-22/h7-9H,4-6,10-11H2,1-3H3 |
InChI Key |
FUQZLFRJFFQRIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C2=C1COC2=O)CSC3=NC4=C(O3)C=CC(=C4)Cl)OCC)OCC |
Origin of Product |
United States |
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